![molecular formula C27H32 B15163559 1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene CAS No. 186668-26-8](/img/structure/B15163559.png)
1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene is an organic compound that belongs to the class of alkyl-substituted cyclohexyl and phenyl derivatives This compound features a cyclohexyl ring substituted with a butyl group and a phenyl ring substituted with a prop-2-en-1-yl group, connected through an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Cyclohexyl Derivative: Starting with cyclohexane, a Friedel-Crafts alkylation can be performed using butyl chloride and an aluminum chloride catalyst to introduce the butyl group.
Formation of the Phenyl Derivative: The phenyl ring can be functionalized with a prop-2-en-1-yl group through a Heck reaction, using palladium as a catalyst.
Coupling Reaction: The final step involves coupling the cyclohexyl and phenyl derivatives through an ethynyl linkage, possibly using a Sonogashira coupling reaction with a copper catalyst.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl linkage to an ethylene or ethane linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or cyclohexyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium amide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethylene or ethane derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or liquid crystals.
作用机制
The mechanism of action of 1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The ethynyl linkage and the substituted phenyl ring can play crucial roles in binding to molecular targets and influencing biological pathways.
相似化合物的比较
Similar Compounds
1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene: can be compared with other alkyl-substituted cyclohexyl and phenyl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethynyl linkage, which can impart distinct chemical and physical properties compared to similar compounds.
属性
CAS 编号 |
186668-26-8 |
|---|---|
分子式 |
C27H32 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1-(4-butylcyclohexyl)-4-[2-(4-prop-2-enylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C27H32/c1-3-5-7-23-14-18-26(19-15-23)27-20-16-25(17-21-27)13-12-24-10-8-22(6-4-2)9-11-24/h4,8-11,16-17,20-21,23,26H,2-3,5-7,14-15,18-19H2,1H3 |
InChI 键 |
SANPZGVYBREOHC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


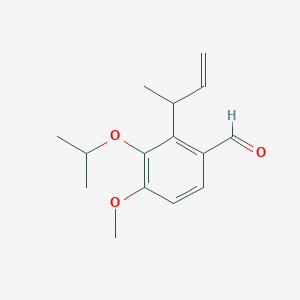
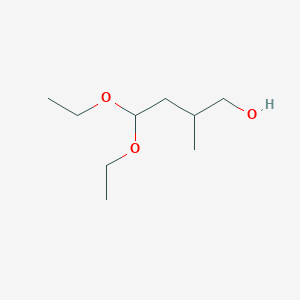

![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
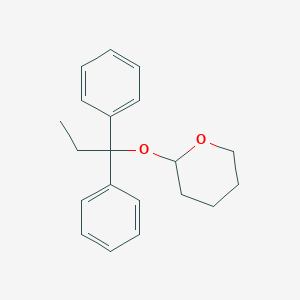
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
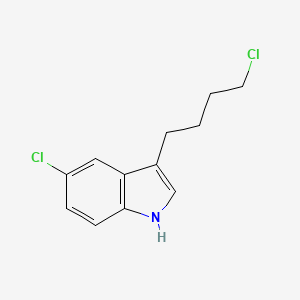
phenylsilane](/img/structure/B15163526.png)
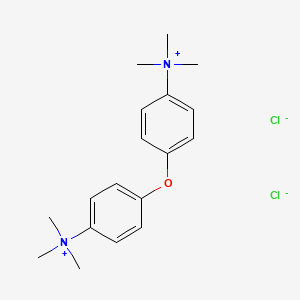
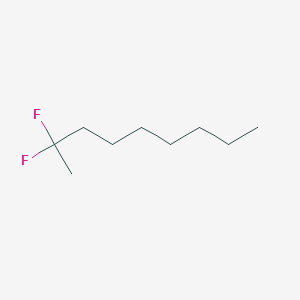
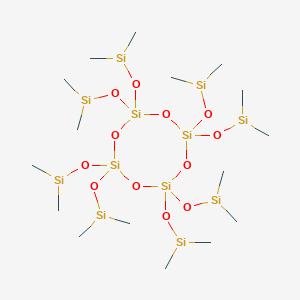
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
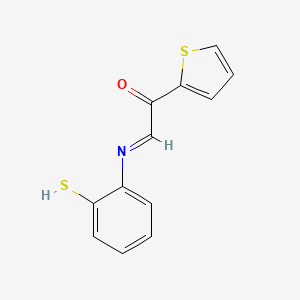
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B15163562.png)
